![molecular formula C25H37NO4 B571437 Salmeterol-d4 CAS No. 1204192-41-5](/img/no-structure.png)
Salmeterol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Salmeterol is a long-acting beta-2 adrenergic receptor agonist used to treat asthma and chronic obstructive pulmonary disease (COPD). It is used together with other medicines (e.g., inhaled corticosteroids) to control the symptoms of asthma and prevent bronchospasm in patients with asthma .
Synthesis Analysis
The synthesis of Salmeterol involves several steps. One process involves benzylating methyl-5-acetyl-2-hydroxybenzoate with benzyl chloride in the presence of a base and a catalyst in a suitable polar solvent to obtain 5-acetyl-2-benzyloxy benzoate. This is then brominated with a suitable brominating agent in one or more suitable solvents in the presence of an acid catalyst to obtain methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate . Another process involves reacting 6-(4-phenylbutoxy)]hexyl]benzylamine with salicylaldehyde derivative followed by catalytic hydrogenation .
Molecular Structure Analysis
Salmeterol has a molecular formula of C25H37NO4. Its structure includes a β-aryl-β-aminoethanol moiety . The structure also contains 68 bonds in total, including 31 non-H bonds, 12 multiple bonds, 16 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 2 hydroxyl groups, 1 aromatic hydroxyl, 1 primary alcohol, 1 secondary alcohol, and 1 ether (aliphatic) .
Chemical Reactions Analysis
The reaction of β-halohydrin and amines is responsible for the formation of β-aryl-β-amino alcohol. The structure of β-halohydrin with the methyl salicylate moiety imposes the course of the reaction .
Physical And Chemical Properties Analysis
Salmeterol has a density of 1.1±0.1 g/cm3, a boiling point of 603.0±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C. It also has an enthalpy of vaporization of 94.3±3.0 kJ/mol and a flash point of 318.5±31.5 °C .
科学的研究の応用
Drug Formulation and Delivery Research
The compound may be utilized in developing novel drug formulations, such as nano-encapsulated particles, to improve the delivery and efficacy of respiratory medications .
Bioavailability Enhancement Studies
Research might be conducted using Salmeterol-d4 to enhance oral bioavailability of drugs for respiratory conditions, employing methods like microsphere encapsulation .
作用機序
- Role : These receptors are present in bronchial smooth muscle. Activation of beta-2 receptors leads to relaxation of the bronchial musculature, which helps prevent bronchoconstriction and improves airflow .
Target of Action
Mode of Action
Safety and Hazards
将来の方向性
Salmeterol is used to prevent asthma attacks and to treat chronic obstructive pulmonary disease (COPD). It is not used to relieve an asthma attack that has already started. For relief of an asthma attack that has already started, another medicine should be used .
Relevant Papers
Several papers have been published on Salmeterol. One paper discusses the effect of long-term treatment with Salmeterol on asthma control . Another paper reports the preparation of structural isomers of Salmeterol and Albuterol . A third paper provides an evidence-based guideline on the primary care management of asthma .
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway of Salmeterol-d4 involves the incorporation of four deuterium atoms into the Salmeterol molecule. This can be achieved through the use of deuterated starting materials and/or deuterated reagents in the synthesis reactions. The key steps in the synthesis pathway include the protection of functional groups, introduction of deuterium atoms, and deprotection of functional groups to yield the final product.", "Starting Materials": [ "Deuterated benzyl cyanide-d4", "Deuterated 4-hydroxy-3-methoxybenzyl alcohol-d4", "Deuterated 1,2,3,4-tetrahydroisoquinoline-d4", "Deuterated 2,2,2-trifluoroethanol-d3", "Deuterated triethylamine-d15" ], "Reaction": [ "Protection of the 4-hydroxy group of deuterated 4-hydroxy-3-methoxybenzyl alcohol-d4 with tert-butyldimethylsilyl chloride in the presence of imidazole to yield the protected alcohol intermediate.", "Benzyl cyanide-d4 is reacted with the protected alcohol intermediate in the presence of potassium carbonate and 2,2,2-trifluoroethanol-d3 to yield the protected salmeterol intermediate.", "The protected salmeterol intermediate is subjected to hydrogenation in the presence of deuterated 1,2,3,4-tetrahydroisoquinoline-d4 and palladium on carbon catalyst to introduce four deuterium atoms into the molecule, yielding the deuterated salmeterol intermediate.", "Deprotection of the tert-butyldimethylsilyl group of the deuterated salmeterol intermediate with tetra-n-butylammonium fluoride in the presence of deuterated triethylamine-d15 yields the final product, Salmeterol-d4." ] } | |
CAS番号 |
1204192-41-5 |
分子式 |
C25H37NO4 |
分子量 |
419.598 |
IUPAC名 |
4-[2,2-dideuterio-2-[[1,1-dideuterio-6-(4-phenylbutoxy)hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/i15D2,19D2 |
InChIキー |
GIIZNNXWQWCKIB-QEDNWVFSSA-N |
SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |
同義語 |
4-Hydroxy-α1[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1,3-benzenedimethanol-d4; GR-33343X-d4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。